molecular formula C16H15N3O4S2 B2815126 4-(benzenesulfonyl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]butanamide CAS No. 1251543-14-2

4-(benzenesulfonyl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]butanamide

Cat. No.: B2815126
CAS No.: 1251543-14-2
M. Wt: 377.43
InChI Key: ZAJVTQZYNZQPML-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]butanamide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted with a thiophen-3-yl group at position 5 and linked via a butanamide chain to a benzenesulfonyl moiety. The 1,3,4-oxadiazole scaffold is well-documented for its bioactivity, particularly in antimicrobial and enzyme inhibition applications.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S2/c20-14(7-4-10-25(21,22)13-5-2-1-3-6-13)17-16-19-18-15(23-16)12-8-9-24-11-12/h1-3,5-6,8-9,11H,4,7,10H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJVTQZYNZQPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the thiophene group and the sulfonyl group. The final step involves the formation of the butanamide linkage.

    Oxadiazole Formation: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Thiophene Introduction: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Sulfonylation: The phenylsulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Butanamide Formation: The final step involves the amidation reaction to form the butanamide linkage, typically using an amine and an activated carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-(benzenesulfonyl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]butanamide typically involves multi-step organic reactions:

  • Oxadiazole Formation : The oxadiazole ring is synthesized through cyclization of hydrazides with carboxylic acids under acidic or basic conditions.
  • Thiophene Introduction : The thiophene group is introduced via cross-coupling reactions, such as Suzuki or Stille coupling, utilizing thiophene boronic acid or stannane.
  • Sulfonylation : The benzenesulfonyl group is added through sulfonylation reactions using sulfonyl chlorides in the presence of a base.

This compound has a molecular formula of C16H15N3O4S2C_{16}H_{15}N_{3}O_{4}S_{2} and features distinct functional groups that enhance its chemical reactivity and biological activity .

3.1. Inhibition of Enzymatic Activity

Research indicates that compounds similar to this compound exhibit potent inhibitory effects on monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation. This inhibition could have implications for treating neurodegenerative diseases .

3.2. Carbonic Anhydrase Inhibition

A related compound has been identified as a selective type II carbonic anhydrase inhibitor. This suggests that this compound may also exhibit similar properties, potentially leading to applications in ocular therapeutics .

4.1. Organic Electronics

The electronic properties conferred by the thiophene ring make this compound suitable for applications in organic electronics. Its unique structure can enhance charge transport characteristics, which are crucial for organic semiconductors and photovoltaic devices .

Case Studies and Comparative Analysis

Application AreaCompound TypeKey Findings
Medicinal ChemistryMAO InhibitorsPotent inhibition observed; potential for neuroprotective therapies .
Carbonic Anhydrase InhibitionOcular TherapeuticsEffective local action through instillation .
Organic ElectronicsSemiconductorsEnhanced charge transport properties due to structural uniqueness .

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]butanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and oxadiazole groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s bioactivity.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key structural and functional attributes of 4-(benzenesulfonyl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]butanamide with related compounds:

Compound Name Core Structure Substituents Biological Activity Target Enzyme Efficacy
Target Compound 1,3,4-Oxadiazole - 5-(Thiophen-3-yl)
- Benzenesulfonyl
- Butanamide linker
Hypothesized antifungal Thioredoxin reductase (inferred) Not tested
LMM5 1,3,4-Oxadiazole - 5-(4-Methoxyphenylmethyl)
- Benzyl(methyl)sulfamoyl
- Benzamide linker
Antifungal against C. albicans Thioredoxin reductase IC₅₀: 8.2 µM
LMM11 1,3,4-Oxadiazole - 5-(Furan-2-yl)
- Cyclohexyl(ethyl)sulfamoyl
- Benzamide linker
Antifungal against C. albicans Thioredoxin reductase IC₅₀: 12.5 µM
4-Amino-N-[5-butyl-1,3,4-thiadiazol-2-yl]benzenesulfonamide 1,3,4-Thiadiazole - 5-Butyl
- 4-Aminobenzenesulfonamide
Antibacterial (presumed) Dihydropteroate synthase (common for sulfonamides) Not specified

Key Observations

Structural Variations :

  • Oxadiazole vs. Thiadiazole Cores : The target compound and LMM5/LMM11 share a 1,3,4-oxadiazole core, which is critical for thioredoxin reductase inhibition. In contrast, the thiadiazole-based sulfonamide in likely targets bacterial dihydropteroate synthase .
  • Linker Groups : The target compound uses a butanamide linker, which may confer greater conformational flexibility compared to the rigid benzamide linkers in LMM5/LMM11. This could influence binding kinetics or solubility.
  • Heterocyclic Substituents : The thiophen-3-yl group in the target compound introduces a sulfur atom and larger π-system compared to LMM11’s furan-2-yl or LMM5’s methoxyphenyl groups. These differences may affect electron distribution and steric interactions with enzyme active sites.

Biological Activity: LMM5 and LMM11 demonstrated direct antifungal efficacy against Candida albicans, with LMM5 being more potent (IC₅₀: 8.2 µM vs. 12.5 µM for LMM11) . Sulfonamide derivatives like 4-amino-N-[5-butyl-1,3,4-thiadiazol-2-yl]benzenesulfonamide typically exhibit antibacterial activity, highlighting the divergent applications of sulfonyl-linked heterocycles .

Mechanistic Implications :

  • The benzenesulfonyl group in the target compound differs from the sulfamoyl groups in LMM5/LMM11. Sulfamoyl moieties (e.g., cyclohexyl(ethyl)sulfamoyl in LMM11) may form stronger hydrogen bonds with thioredoxin reductase, explaining their higher efficacy .

Biological Activity

The compound 4-(benzenesulfonyl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]butanamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C14H14N4O2S
  • Molecular Weight: 302.35 g/mol
  • CAS Number: 170111-73-6

This compound features a benzenesulfonyl group and a thiophene moiety attached to an oxadiazole ring, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds containing sulfonamide and oxadiazole groups. The presence of the benzenesulfonyl moiety is often linked to enhanced antibacterial activity. For instance, derivatives similar to the target compound have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects on cancer cell lines. A study demonstrated that related oxadiazole compounds induce apoptosis in human cancer cells through the activation of caspase pathways . The mechanism by which these compounds exert their effects may involve the inhibition of key enzymes involved in cancer cell proliferation.

Cardiovascular Effects

The cardiovascular implications of benzenesulfonamide derivatives have also been explored. In isolated rat heart models, certain sulfonamide derivatives have been shown to decrease perfusion pressure and coronary resistance, suggesting a potential role in modulating cardiovascular function . This effect may be attributed to the interaction with calcium channels, which are crucial for cardiac muscle contraction.

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • Enzyme Inhibition: The compound may inhibit specific enzymes that are vital for bacterial survival or cancer cell growth.
  • Calcium Channel Modulation: As suggested by cardiovascular studies, it may affect calcium channel activity, influencing heart function.
  • Apoptosis Induction: The ability to induce programmed cell death in cancer cells is a critical mechanism for its anticancer activity.

Table 1: Summary of Biological Activities

Biological ActivityEffect ObservedReference
AntimicrobialInhibition of S. aureus growth
AnticancerInduction of apoptosis in cancer cells
CardiovascularDecrease in perfusion pressure

Research Findings

A recent study published in 2024 demonstrated that related compounds with similar structures exhibited significant antimicrobial effects against resistant strains of bacteria. The study utilized various concentrations and reported a dose-dependent response in bacterial inhibition .

Another investigation highlighted the anticancer potential of oxadiazole derivatives, revealing that they can effectively trigger apoptosis in multiple cancer cell lines, thereby supporting their development as therapeutic agents .

Q & A

Q. Can the compound’s sulfonyl group participate in hydrogen bonding or hydrophobic interactions with protein targets?

  • Hydrogen Bonding : Sulfonyl oxygen atoms can act as acceptors with backbone amides (e.g., Asn62 in hCA II) .
  • Hydrophobic Effects : The benzene ring may interact with aliphatic residues (e.g., Val121) via van der Waals forces .

Q. How does the thiophen-3-yl moiety compare to thiophen-2-yl in terms of electronic contributions and bioactivity?

  • Electronic Differences : Thiophen-3-yl has reduced conjugation compared to 2-yl, potentially altering redox properties and binding affinity .
  • Bioactivity Impact : Thiophen-2-yl analogs show stronger anticancer activity (e.g., IC₅₀ = 8.2 μM vs. 18.5 μM in MCF-7 cells) .

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